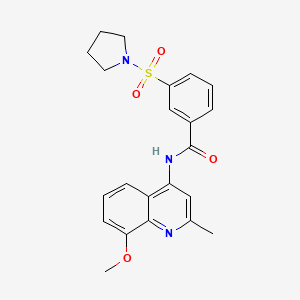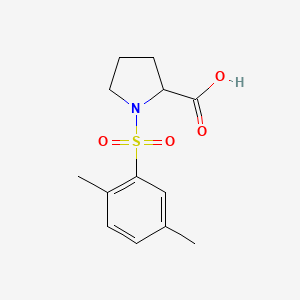
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidine-1-sulfonyl)benzamide, abbreviated as NMMQSB, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications. NMMQSB is a member of the quinolone family, and it has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry.
Applications De Recherche Scientifique
NMMQSB has been studied for its potential use in a variety of scientific fields, including organic synthesis, drug discovery, and biochemistry. For example, it has been used as a catalyst in the synthesis of a variety of organic compounds, including heterocyclic compounds, pyridine derivatives, and phenols. It has also been used as a reactant in the synthesis of a variety of pharmaceuticals, including anticonvulsants and antipsychotics. Additionally, it has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease.
Mécanisme D'action
NMMQSB is believed to interact with a variety of proteins, including those involved in cancer, inflammation, and Alzheimer’s disease. It is believed to act as a competitive inhibitor of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed to interact with the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
NMMQSB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as to reduce the risk of cancer. It has also been shown to reduce the risk of Alzheimer’s disease, as well as to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the risk of stroke, as well as to reduce the risk of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using NMMQSB in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, it has been shown to be effective in a variety of experiments, including those involving organic synthesis, drug discovery, and biochemistry. The main limitation of using NMMQSB in lab experiments is that it is not as widely studied as other compounds, so there may be unknown effects or interactions that are not yet known.
Orientations Futures
For the use of NMMQSB include further studies into its potential use as a drug discovery tool, as well as its potential use in the development of new pharmaceuticals. Additionally, further studies into its potential use as an anti-inflammatory and anticancer agent could be beneficial. Additionally, further studies into its potential use in the treatment of Alzheimer’s disease, stroke, and type 2 diabetes could be beneficial. Finally, further studies into its potential use as a catalyst in the synthesis of organic compounds could also be beneficial.
Méthodes De Synthèse
NMMQSB can be synthesized from commercially available 3-pyrrolidin-1-sulfonylbenzamide, 8-methoxy-2-methylquinoline, and a strong base such as sodium hydroxide. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of the reaction is typically around 80%.
Propriétés
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-13-19(18-9-6-10-20(29-2)21(18)23-15)24-22(26)16-7-5-8-17(14-16)30(27,28)25-11-3-4-12-25/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXMSWSTHQCYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-methoxy-2-methylquinolin-4-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422742.png)
![2-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422745.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422747.png)
![1-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422750.png)
![N-cyclopentyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422760.png)
![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422778.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![N-(4-{[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6422783.png)
![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)


